Ridane Hydrobromide

Description

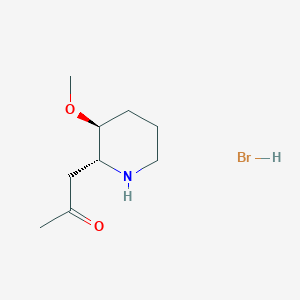

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.BrH/c1-7(11)6-8-9(12-2)4-3-5-10-8;/h8-10H,3-6H2,1-2H3;1H/t8-,9+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSQBUUDEVNABC-RJUBDTSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1C(CCCN1)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H]1[C@H](CCCN1)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64543-93-7 | |

| Record name | 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- (9CI) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Ridane Hydrobromide Derivatives: A Technical Guide for Researchers

For research, scientific, and drug development professionals, this document provides an in-depth examination of the mechanism of action attributable to derivatives of Ridane Hydrobromide, a key intermediate in the synthesis of pharmacologically active compounds such as Halofuginone.

While direct biological activity of this compound is not extensively documented, its critical role as a precursor to Halofuginone places the latter's mechanism of action at the forefront of scientific inquiry. This guide will focus on the well-established molecular interactions of Halofuginone, providing a comprehensive overview of its primary target, the subsequent signaling cascade, and the experimental methodologies used to elucidate these processes.

Executive Summary

Halofuginone, a derivative of Febrifugine synthesized from this compound, exerts its biological effects primarily through the potent and specific inhibition of prolyl-tRNA synthetase (PRS) . This enzyme is crucial for protein synthesis, as it attaches the amino acid proline to its corresponding transfer RNA (tRNA). By competitively inhibiting PRS, Halofuginone mimics proline starvation, leading to an accumulation of uncharged tRNAPro. This triggers a cellular stress response known as the Amino Acid Response (AAR) pathway . The activation of the AAR pathway is central to the diverse therapeutic effects of Halofuginone, including its anti-parasitic, anti-fibrotic, and anti-inflammatory properties.

The Primary Molecular Target: Prolyl-tRNA Synthetase (PRS)

The definitive molecular target of Halofuginone is the prolyl-tRNA synthetase (PRS), a member of the aminoacyl-tRNA synthetase family. These enzymes are essential for the faithful translation of the genetic code into protein.

Mechanism of Inhibition

Halofuginone acts as a competitive inhibitor of PRS, binding to the active site in a manner that vies with proline.[1] This inhibition is ATP-dependent, suggesting that the binding of ATP to the enzyme induces a conformational change that favors Halofuginone's interaction with the proline-binding pocket.[2][3] The N-protonated hydroxypiperidine moiety of Halofuginone is stabilized by a network of hydrogen bonds within the active site.[3] The consequence of this inhibition is the cell's inability to charge tRNA with proline, a critical step in protein synthesis.

Quantitative Inhibition Data

The inhibitory potency of Halofuginone against PRS has been quantified in several studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters that describe this potency.

| Compound | Target Organism/Enzyme | Assay Type | IC50 | Ki | Reference |

| Halofuginone | Plasmodium falciparum ProRS (PfProRS) | Aminoacylation Assay | 11 nM | - | [2] |

| Halofuginone | Plasmodium falciparum ProRS (PfProRS) | ATP Depletion Luminescence Assay | 0.28 µM | - | [2] |

| Halofuginone | Human ProRS (HsProRS) | ATP Depletion Luminescence Assay | 2.13 µM | - | [2] |

| Halofuginol | Wildtype P. falciparum ProRS (PfcPRS) | Biochemical Assay | - | 71.1 ± 9.0 nM | [3] |

| Halofuginol | Mutant P. falciparum ProRS (PfcPRS) | Biochemical Assay | - | 1120 ± 94.4 nM | [3] |

| Halofuginone | SARS-CoV-2 (Vero E6 cells) | Viral Replication Assay | 8 µM (Remdesivir for comparison) | - | [4] |

| Halofuginone | SARS-CoV-2 (Vero E6 cells) | Spike mRNA Level Reduction | 34.9 nM | - | [4] |

The Downstream Signaling Cascade: The Amino Acid Response (AAR) Pathway

The inhibition of PRS by Halofuginone leads to the activation of the Amino Acid Response (AAR) pathway, a conserved cellular stress response.

Pathway Activation

The accumulation of uncharged tRNAPro is sensed by the protein kinase General Control Nonderepressible 2 (GCN2). This leads to the autophosphorylation and activation of GCN2. Activated GCN2 then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation event has two major consequences: a general shutdown of protein synthesis to conserve resources and the preferential translation of specific mRNAs, such as that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid synthesis and transport, as well as stress adaptation.

Key Experimental Protocols

The elucidation of Halofuginone's mechanism of action has relied on a variety of biochemical and cell-based assays.

Prolyl-tRNA Synthetase (PRS) Activity Assay

This assay directly measures the enzymatic activity of PRS.

Methodology:

-

The prolyl-tRNA synthetase domain of human EPRS (ProRS) is expressed in E. coli with a 6-His tag and purified.

-

The enzymatic reaction is initiated by incubating the purified ProRS with radiolabeled 3H-Proline, ATP, and a tRNA fraction.

-

The reaction is stopped, and the charged tRNA fraction is isolated using rapid batchwise binding to Mono Q sepharose.

-

The amount of incorporated 3H-Proline is quantified by liquid scintillation counting.

-

To determine the IC50 of an inhibitor like Halofuginone, the assay is performed with varying concentrations of the inhibitor, and the percentage of inhibition is calculated relative to a no-inhibitor control.

Western Blot Analysis for AAR Pathway Activation

This technique is used to detect the phosphorylation of key proteins in the AAR pathway, confirming its activation in cells.

Methodology:

-

Cells (e.g., mouse embryonic fibroblasts) are treated with varying concentrations of Halofuginone for a specified time.

-

Cells are lysed to extract total protein.

-

Protein concentrations are determined to ensure equal loading.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for total GCN2, phosphorylated GCN2 (p-GCN2), total eIF2α, phosphorylated eIF2α (p-eIF2α), and a loading control (e.g., actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

A chemiluminescent substrate is added, and the resulting light is detected, indicating the presence and relative abundance of the target proteins.

Conclusion

The mechanism of action of this compound is best understood through the lens of its derivative, Halofuginone. By inhibiting prolyl-tRNA synthetase, Halofuginone initiates the Amino Acid Response pathway, a fundamental cellular stress response. This detailed understanding of its molecular interactions provides a solid foundation for the continued investigation and development of this class of compounds for various therapeutic applications. The experimental protocols outlined herein represent the key methodologies for assessing the activity of these and similar molecules.

References

- 1. Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite is a Dual-Stage Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to Ridane Hydrobromide: Chemical Structure, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ridane Hydrobromide, a key synthetic intermediate in the development of halogenated derivatives of Febrifugine, such as Halofuginone. This document details its chemical structure, outlines a likely synthetic protocol, and explores the well-characterized biological activities of its derivatives, for which this compound serves as a crucial precursor. The information is presented to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure and Identification

This compound, systematically named 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide, is a piperidine derivative.[1] Its chemical structure is characterized by a methoxy-substituted piperidine ring linked to a propanone moiety. The hydrobromide salt form enhances its stability and solubility.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide | PubChem |

| Synonyms | trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide | Santa Cruz Biotechnology |

| CAS Number | 64543-93-7 | Santa Cruz Biotechnology |

| Molecular Formula | C₉H₁₇NO₂·HBr | Santa Cruz Biotechnology |

| Molecular Weight | 252.15 g/mol | PubChem |

| SMILES | CC(=O)C[C@@H]1--INVALID-LINK--OC.Br | PubChem |

Experimental Protocols: Synthesis of this compound

This compound is a key intermediate in the synthesis of Halofuginone. While specific, detailed public-domain protocols for its standalone synthesis are scarce, the general synthetic strategy involves a three-stage process. The following protocol is a composite representation based on established chemical principles and information gleaned from the synthesis of its derivatives.

Experimental Workflow: Synthesis of this compound

Caption: General synthetic workflow for this compound.

Materials and Methods:

-

Starting Material: 3-methoxy-2-piperidinone

-

Reagents: Appropriate alkylating agent (e.g., a protected bromoacetone), oxidizing or acylating agents, hydrobromic acid.

-

Solvents: Aprotic organic solvents (e.g., acetonitrile, ethanol).

Procedure:

-

Formation of the Piperidine Ring Derivative: The synthesis typically begins with 3-methoxy-2-piperidinone, which undergoes a reaction with a suitable alkylating agent to introduce the propanone side chain.

-

Ketone Formation: The resulting piperidine derivative is then subjected to either an oxidation or acylation reaction to form the ketone functional group, yielding the free base of Ridane.

-

Hydrobromide Salt Formation: The final step involves treating the Ridane free base with hydrobromic acid in a suitable solvent, such as ethanol. This reaction forms the hydrobromide salt, which can then be isolated and purified through crystallization.

Biological Activity and Mechanism of Action of Derivatives

This compound's primary significance lies in its role as a precursor to biologically active molecules like Halofuginone. Halofuginone has demonstrated potent anti-fibrotic, anti-inflammatory, and anti-cancer effects. Its mechanisms of action are primarily attributed to the inhibition of two key cellular pathways.

Inhibition of Prolyl-tRNA Synthetase and the Amino Acid Response Pathway

Halofuginone is a competitive inhibitor of prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis.

Quantitative Data: Inhibition of Prolyl-tRNA Synthetase by Halofuginone

| Parameter | Value | Cell Line/System | Source |

| Ki | 18.3 nM | - | MedChemExpress |

| IC₅₀ | 11 nM | Plasmodium falciparum ProRS | ACS Publications |

| IC₅₀ | 22.6 nM | KYSE70 cells (global protein synthesis) | MedChemExpress |

| IC₅₀ | 45.7 nM | A549 cells (global protein synthesis) | MedChemExpress |

| IC₅₀ | 114.6 nM | KYSE70 cells | MedChemExpress |

| IC₅₀ | 58.9 nM | A549 cells | MedChemExpress |

By binding to ProRS, Halofuginone mimics proline starvation, leading to an accumulation of uncharged prolyl-tRNA. This triggers the Amino Acid Response (AAR) pathway, a cellular stress response.

Signaling Pathway: Amino Acid Response (AAR) Pathway Activation

Caption: Halofuginone-induced AAR pathway activation.

Inhibition of the TGF-β/Smad Signaling Pathway

Halofuginone also interferes with the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is crucial in fibrosis and cancer progression. It specifically inhibits the phosphorylation of Smad3, a key downstream effector of the TGF-β receptor.

Signaling Pathway: TGF-β/Smad Pathway Inhibition

Caption: Inhibition of TGF-β/Smad3 signaling by Halofuginone.

Conclusion

This compound is a vital chemical entity, enabling the synthesis of potent therapeutic agents like Halofuginone. Understanding its chemical properties and synthetic routes is fundamental for the continued exploration and development of this class of compounds. The well-documented downstream biological effects of its derivatives, particularly the dual inhibition of prolyl-tRNA synthetase and TGF-β signaling, highlight the therapeutic potential that originates from this core structure. This guide serves as a foundational resource for researchers aiming to leverage the unique chemical and biological attributes of this compound and its derivatives in drug discovery and development.

References

Ridane Hydrobromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of Ridane Hydrobromide (CAS No: 64543-93-7). While this compound is primarily recognized as a key intermediate in the synthesis of the coccidiostat and prolyl-tRNA synthetase inhibitor, Halofuginone, a thorough understanding of its intrinsic properties is crucial for its effective handling, characterization, and utilization in synthetic and research applications. This document collates available data on its molecular structure, physicochemical properties, and provides generalized experimental protocols for its analysis.

Introduction

This compound, systematically named trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is a piperidine derivative.[1] Its significance in the pharmaceutical and veterinary fields stems from its role as a precursor to Febrifuginone and its derivative, Halofuginone.[2] The hydrobromide salt form enhances its stability and solubility in certain solvents, facilitating its use in various chemical reactions. This guide aims to consolidate the known physical and chemical data of this compound, offering a valuable resource for professionals in drug discovery and development.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64543-93-7 | [1] |

| Molecular Formula | C₉H₁₈BrNO₂ | [3] |

| Molecular Weight | 252.15 g/mol | [3][4] |

| IUPAC Name | 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide | [4] |

| Synonyms | trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide | [1] |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Solubility | Not Available. Soluble in polar solvents like dichloromethane, with lower solubility in less polar solvents like ethyl acetate.[5] | |

| pKa | Not Available | |

| Topological Polar Surface Area | 38.3 Ų (Predicted) | [4][5] |

| Hydrogen Bond Donor Count | 2 (Predicted) | [4][5] |

| Hydrogen Bond Acceptor Count | 3 (Predicted) | [4][5] |

| Rotatable Bond Count | 3 (Predicted) | [5] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While experimental spectra are proprietary, predicted data provides valuable insights.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks/Shifts |

| Infrared (IR) Spectroscopy | ~1715 cm⁻¹ (C=O Stretch, Ketone); 2700-2250 cm⁻¹ (N-H Stretch, broad, Secondary Ammonium Salt); 1150-1085 cm⁻¹ (C-O Stretch, Ether); 2950-2850 cm⁻¹ (C-H Stretch, Alkane)[5] |

| ¹H NMR Spectroscopy | Distinct signals expected for the methoxy protons, the acetyl methyl protons, the methylene protons of the propan-2-one moiety, and various methine and methylene protons on the piperidine ring. The protonated nitrogen may cause broadening of adjacent signals.[5] |

| ¹³C NMR Spectroscopy | ~208 ppm (Carbonyl carbon); Other signals corresponding to the carbons of the piperidine ring, the methoxy carbon, and the carbons of the propan-2-one side chain.[5] |

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, the following sections describe generalized, standard procedures for determining the key physical, chemical, and structural properties of a compound of this nature.

Determination of Melting Point

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the appearance of liquid) and the temperature at which the last solid particle disappears are recorded. The melting point is reported as this range.

Determination of Solubility

Understanding the solubility of this compound in various solvents is crucial for its use in synthesis and for purification processes like recrystallization.

Methodology (Equilibrium Solubility Method):

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, ethyl acetate) in a sealed vial.

-

Equilibration: The vials are agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove undissolved solid. A known volume of the clear, saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solid is determined.

-

Calculation: The solubility is calculated and expressed in terms of mass per unit volume (e.g., mg/mL).

Determination of pKa (Potentiometric Titration)

The pKa value indicates the acidity or basicity of a compound. For this compound, the pKa of the piperidine nitrogen is of interest.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.

-

pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired.

-

Spectral Analysis: The chemical shifts, integration values (for ¹H NMR), and splitting patterns of the signals are analyzed to confirm the presence of the different functional groups and the connectivity of the atoms in the molecule.

Logical and Experimental Workflow Visualizations

Role in Synthesis

This compound is a critical intermediate in the multi-step synthesis of Halofuginone.

Caption: Synthetic pathway showing this compound as an intermediate.

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for confirming the structure of a synthesized batch of this compound.

References

- 1. scbt.com [scbt.com]

- 2. tecan.com [tecan.com]

- 3. This compound | 64543-93-7 | Benchchem [benchchem.com]

- 4. 2-Propanone, 1-(3-methoxy-2-piperidinyl)-, hydrobromide, trans- | C9H18BrNO2 | CID 71772291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-vitro Effects of Ridane Hydrobromide: An Analysis of Currently Available Data

Despite a comprehensive search of publicly available scientific literature and chemical databases, there is currently a significant lack of information regarding the in-vitro effects, mechanism of action, and associated signaling pathways of Ridane Hydrobromide. This document outlines the available chemical and safety information and highlights the absence of detailed biological data.

Chemical Identity and Properties

This compound, also known by its chemical name trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide, is a chemical compound with the molecular formula C9H17NO2•HBr and a molecular weight of 252.15 g/mol .[1][2][3] It is registered under the CAS number 64543-93-7.[2][3]

Basic chemical and physical properties are available through various chemical suppliers and databases.[1][2][3] The structure of this compound is characterized by a piperidinyl ring with methoxy and propanone substituents.

Biological Activity and Toxicological Information

Gaps in Current Knowledge

A thorough search for experimental protocols, quantitative in-vitro data, and associated signaling pathways for this compound did not yield any specific results. Key areas where information is lacking include:

-

Mechanism of Action: The molecular targets and the mechanism by which this compound exerts its biological effects are unknown.

-

Signaling Pathways: There is no information on the intracellular signaling cascades that may be modulated by this compound.

-

Quantitative In-vitro Data: No public data on metrics such as IC50, EC50, binding affinities, or other quantitative measures of in-vitro activity could be found.

-

Experimental Protocols: Detailed methodologies for any in-vitro assays performed with this compound are not available.

Due to the absence of this critical information, it is not possible to construct diagrams of signaling pathways or experimental workflows, nor is it possible to present a detailed summary of quantitative data as requested.

Future Directions

To address the current knowledge gap, foundational in-vitro research would be required. This would involve a series of experiments designed to:

-

Assess Cytotoxicity: Determine the concentration-dependent effects of this compound on the viability of various cell lines.

-

Identify Molecular Targets: Employ techniques such as affinity chromatography, proteomics, or genetic screening to identify the protein(s) or cellular components with which the compound interacts.

-

Elucidate Mechanism of Action: Once a target is identified, further biochemical and cell-based assays would be necessary to understand how this compound modulates its function.

-

Profile Signaling Pathway Modulation: Techniques such as western blotting, reporter assays, or transcriptomic analysis could be used to investigate the impact of the compound on key cellular signaling pathways.

The following diagram illustrates a generalized workflow for the initial in-vitro characterization of a novel compound like this compound.

References

Ridane Hydrobromide: A Technical Guide to its Discovery, History, and Synthetic Context

Abstract

Ridane Hydrobromide, chemically known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, is a pivotal synthetic intermediate in the development of the potent antimalarial and anticoccidial agents, febrifugine and halofuginone. This technical guide provides a comprehensive overview of the discovery and history of this compound within the context of its progression to these biologically active molecules. It details the synthetic pathways, experimental protocols, and the ultimate mechanism of action of its derivatives. Quantitative data for the biological activity of the final compounds are presented, and the logical framework of its synthetic development is visualized through detailed diagrams. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The history of this compound is intrinsically linked to the discovery and development of febrifugine, a natural product isolated from the plant Dichroa febrifuga. While not a pharmacologically active agent in its own right for clinical use, this compound represents a critical building block in the chemical synthesis of febrifugine and its more stable and potent analogue, halofuginone. Its discovery was a result of the quest to synthesize these complex molecules in the laboratory, enabling the exploration of their significant biological activities. This guide elucidates the journey from a key chemical intermediate to potent therapeutic agents.

Discovery and History

The discovery of this compound is not documented as a singular event but is rather embedded in the broader history of the synthesis of febrifugine and halofuginone. Febrifugine was first isolated in the 1940s and identified as a potent antimalarial agent. However, its therapeutic use was hampered by its toxicity. This led to extensive research aimed at synthesizing more tolerable and equally effective analogues.

Halofuginone, a halogenated derivative of febrifugine, emerged from these efforts as a promising candidate with a better therapeutic index. The development of a scalable and efficient synthesis for halofuginone was a key objective for medicinal chemists. It was within this synthetic pursuit that this compound was developed as a crucial chiral intermediate, providing the necessary piperidine core with the correct stereochemistry for the final active compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide |

| CAS Number | 64543-93-7 |

| Molecular Formula | C₉H₁₈BrNO₂ |

| Molecular Weight | 252.15 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Synthetic Pathway

The synthesis of this compound is a key step in the total synthesis of febrifugine and halofuginone. While specific, detailed industrial protocols are proprietary, the general synthetic route can be outlined based on published research on the synthesis of the final active molecules. A plausible synthetic workflow is described below.

An In-depth Technical Guide to the Solubility and Stability of Ridane Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Ridane Hydrobromide, an important intermediate in the synthesis of pharmacologically active compounds such as Halofuginone.[1] Given the limited publicly available data specific to this compound, this document leverages data from its closely related analogue, Halofuginone Hydrobromide, to provide a robust framework for understanding its solubility and stability characteristics. This guide also outlines detailed experimental protocols for the assessment of these critical parameters in a drug development context.

Core Concepts: Solubility and Stability

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental properties that influence its bioavailability, formulation development, and shelf-life.

-

Solubility dictates the rate and extent to which a compound dissolves in a solvent, a critical factor for its absorption and therapeutic efficacy.

-

Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions, ensuring its safety, potency, and quality.

Solubility Profile

Solubility Data for Halofuginone Hydrobromide (Analogue)

The following table summarizes the reported solubility of Halofuginone Hydrobromide in various solvents. These values can serve as an estimate for formulating initial studies with this compound.

| Solvent System | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | |

| Water | 2.6 mg/mL (5.25 mM) | Requires sonication for dissolution |

| Water (Predicted) | 0.114 mg/mL | [2] |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.04 mM) | Clear solution |

| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.04 mM) | Clear solution |

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (5.04 mM) | Clear solution |

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound

-

Selected solvent (e.g., water, phosphate buffer pH 7.4)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Calibrated analytical balance and pH meter

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vial for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw a supernatant aliquot and filter it through a 0.45 µm filter.

-

Dilute the filtered supernatant with the solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for solubility determination.

Stability Profile and Degradation Pathways

The stability of a drug substance is a critical quality attribute. Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a molecule.

Stability of Halofuginone Hydrobromide (Analogue)

Studies on Halofuginone Hydrobromide indicate that its stability is highly pH-dependent.

-

Acidic Conditions: The protonation of the nitrogen atom in the piperidine ring under acidic conditions protects the compound from degradation, such as isomerization.

-

Basic Conditions: In basic environments, the hydrobromide salt is converted to the free base, which is susceptible to the opening of the piperidine ring, followed by isomerization to the cis-isomer.

A study on a 0.03% Halofuginone HBr cream at pH 5.5 demonstrated good stability for 6 months under refrigerated conditions (>95% drug content remaining).

Experimental Protocol for Forced Degradation Studies

Forced degradation studies expose the API to stress conditions to accelerate its decomposition.

Objective: To identify the degradation pathways and potential degradation products of this compound under various stress conditions.

Stress Conditions:

-

Acid Hydrolysis: Reflux with 0.1N HCl at 60°C for a specified time (e.g., 30 minutes).

-

Base Hydrolysis: Reflux with 0.1N NaOH at 60°C for a specified time (e.g., 30 minutes).

-

Oxidative Degradation: Treat with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified time (e.g., 9 hours).

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C for 8 hours).

-

Photolytic Degradation: Expose a solution of the drug substance to UV radiation.

Procedure:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the respective stress media.

-

For thermal degradation, expose the solid powder to the specified temperature.

-

After the exposure period, withdraw samples.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method, capable of separating the parent drug from all degradation products.

-

Characterize the major degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Caption: Workflow for forced degradation studies.

Postulated Degradation Pathway

Based on the information for Halofuginone, a likely degradation pathway for this compound, particularly under basic conditions, involves the deprotonation of the piperidine nitrogen, leading to potential ring-opening and isomerization.

References

Methodological & Application

Application Notes and Protocols for Ridane Hydrobromide in Cell Culture

References

- 1. Halofuginone inhibits colorectal cancer growth through suppression of Akt/mTORC1 signaling and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of TGF-β signaling with halofuginone can enhance the antitumor effect of irradiation in Lewis lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid response by Halofuginone in Cancer cells triggers autophagy through proteasome degradation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In-Vivo Studies

Compound: Ridane Hydrobromide

Note to the Reader: Publicly available scientific literature and databases do not currently contain specific information regarding "this compound." The following application notes and protocols are generated based on established methodologies for in-vivo research with novel compounds. The dosages, experimental designs, and pathways provided are illustrative and should be adapted based on the specific pharmacological properties of this compound, which would need to be determined through preliminary in-vitro and in-vivo dose-finding studies.

Quantitative Data Summary

Due to the absence of specific data for this compound, the following table provides a template for how dosage information from preclinical studies would be presented. Researchers would populate this table with data from their own dose-ranging experiments.

Table 1: Illustrative Dosing Regimen for a Novel Compound in Rodent Models

| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Study Duration | Pharmacokinetic/Pharmacodynamic Readouts |

| C57BL/6 Mouse | Oral (gavage) | 1 - 50 | Once daily | 14 days | Plasma concentration, target engagement assays |

| Sprague-Dawley Rat | Intraperitoneal (IP) | 0.5 - 25 | Twice daily | 28 days | Biomarker analysis, behavioral assessments |

| BALB/c Nude Mouse | Subcutaneous (SC) | 5 - 100 | Every other day | 21 days | Tumor volume, body weight |

Experimental Protocols

The following are generalized protocols for in-vivo assessment of a novel compound like this compound.

Murine Model of Compound Efficacy

Objective: To determine the in-vivo efficacy of this compound in a relevant mouse model.

Materials:

-

This compound

-

Vehicle solution (e.g., sterile saline, PBS with 0.5% Tween 80)

-

Appropriate mouse strain (e.g., C57BL/6 for metabolic studies, BALB/c for oncology)

-

Standard animal housing and husbandry equipment

-

Dosing equipment (e.g., gavage needles, syringes)

-

Equipment for endpoint analysis (e.g., blood collection supplies, imaging systems)

Procedure:

-

Acclimatization: Acclimate animals to the facility for a minimum of 7 days prior to the start of the experiment.

-

Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Compound Preparation: Prepare a stock solution of this compound and dilute it to the final dosing concentrations with the chosen vehicle.

-

Dosing: Administer the compound or vehicle to the animals according to the predetermined route and schedule.

-

Monitoring: Monitor animals daily for clinical signs of toxicity, and record body weights at regular intervals.

-

Data Analysis: Analyze the collected data using appropriate statistical methods to determine the efficacy of this compound.

Pharmacokinetic (PK) Study in Rats

Objective: To characterize the pharmacokinetic profile of this compound in rats.

Materials:

-

This compound

-

Vehicle solution

-

Sprague-Dawley rats (cannulated, if serial blood sampling is required)

-

Dosing and blood collection equipment

-

Analytical instruments for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing: Administer a single dose of this compound to the rats via the intended clinical route (e.g., oral, intravenous).

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Process the blood samples to isolate plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

-

PK Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.

Visualization of Workflows and Pathways

The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be influenced by a novel compound.

Caption: Experimental Workflow for In-Vivo Studies.

Caption: Hypothetical Signaling Pathway Inhibition.

Application Notes and Protocols for Ridane Hydrobromide Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide (CAS 64543-93-7) is a key synthetic intermediate in the production of Febrifugine and its derivative, Halofuginone.[1] These compounds are recognized for their potent biological activities, including the inhibition of prolyl-tRNA synthetase (PRS), which plays a crucial role in protein synthesis.[1] The hydrobromide salt form of Ridane enhances its stability and solubility, making it more amenable for use in research settings compared to its free base.[1] These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its relevant chemical and biological properties.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| CAS Number | 64543-93-7 |

| Molecular Formula | C₉H₁₇NO₂•HBr |

| Molecular Weight | 252.15 g/mol |

| IUPAC Name | 1-[(2R,3S)-3-methoxypiperidin-2-yl]propan-2-one;hydrobromide |

| Synonyms | trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide |

Mechanism of Action (Downstream Products)

This compound is a precursor to Halofuginone, a compound that exhibits its biological effects primarily through the inhibition of prolyl-tRNA synthetase (PRS). This inhibition leads to a cellular state mimicking proline starvation, which in turn activates the Amino Acid Response (AAR) pathway. A key event in this pathway is the phosphorylation of eukaryotic initiation factor 2α (eIF2α), leading to a global reduction in protein synthesis while selectively upregulating the translation of stress-response proteins like ATF4.

Additionally, Halofuginone has been shown to inhibit the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3, a key downstream effector. This inhibition of TGF-β signaling contributes to its anti-fibrotic effects.

Signaling Pathways

Caption: AAR pathway activation by Halofuginone.

Caption: Inhibition of TGF-β signaling by Halofuginone.

Experimental Protocols

Safety Precautions

As no specific safety data sheet for this compound is readily available, it is recommended to handle the compound with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). The solubility of this compound in DMSO has not been empirically determined in public literature; therefore, it is advisable to start with a small quantity to confirm solubility at the desired concentration.

Materials:

-

This compound (MW: 252.15 g/mol )

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 252.15 g/mol x 1000 mg/g = 2.52 mg

-

-

Weigh the compound: Carefully weigh out 2.52 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

-

Add solvent: Add 1 mL of sterile DMSO to the tube containing the this compound.

-

Dissolve the compound: Close the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but monitor for any signs of degradation.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. The stability of the stock solution is not known, so it is recommended to prepare fresh solutions for critical experiments.

Experimental Workflow for Cell-Based Assays

Caption: General workflow for using Ridane HBr in cell culture.

Conclusion

This compound serves as a valuable precursor for the synthesis of biologically active molecules that are of significant interest in drug development. While detailed characterization of this compound itself is limited, understanding the mechanisms of its derivatives allows for its application in studies investigating the AAR and TGF-β signaling pathways. The provided protocols offer a starting point for the preparation and use of this compound stock solutions in a research context. It is strongly recommended that researchers perform small-scale solubility and stability tests to validate the protocols for their specific experimental conditions.

References

Ridane Hydrobromide: Application Notes and Protocols for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide, chemically known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, is a piperidylpropanone derivative.[1] While its primary established application lies in veterinary medicine as an anti-coccidial agent, its significance in the field of neuroscience is emerging through its role as a critical intermediate in the synthesis of Halofuginone.[1] Halofuginone, a derivative of febrifugine, is demonstrating notable potential in preclinical neuroscience research, particularly in the areas of neuroprotection and neuroinflammation.[2][3]

These application notes provide a detailed overview of the neuroscience-related applications of Halofuginone, the downstream derivative of this compound, and offer experimental protocols to guide researchers in this promising area of study.

Application Notes: Halofuginone in Neuroscience Research

Neuroprotection in Retinal Ischemia-Reperfusion Injury

Halofuginone has been identified as a novel inhibitor of Hypoxia-Inducible Factor (HIF-1α), a key transcription factor in the cellular response to hypoxia.[2][4] In the context of retinal ischemia-reperfusion injury, a common model for ischemic retinopathies, Halofuginone has shown significant neuroprotective effects.[2] Administration of Halofuginone has been demonstrated to prevent retinal degeneration and preserve retinal function in murine models.[2]

Therapeutic Potential in Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons. Recent studies have highlighted the role of Transforming Growth Factor-β (TGF-β) in the pathology of ALS, where its persistent elevation promotes fibrosis and neuroinflammation.[3] Halofuginone, acting as a TGF-β inhibitor, has shown dual therapeutic effects in a mouse model of ALS. It has been observed to alleviate musculoskeletal fibrosis, thereby reducing joint contracture and delaying motor deterioration.[3] Furthermore, Halofuginone was found to reduce glial cell-induced neuroinflammation and neuronal cell death in the central nervous system.[3]

Signaling Pathways of Halofuginone

The neuroprotective and anti-inflammatory effects of Halofuginone are attributed to its modulation of specific signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies on Halofuginone.

| Parameter | Model | Treatment | Result | Reference |

| Retinal Ganglion Cell (RGC) Count | Murine Retinal Ischemia-Reperfusion | Halofuginone | Significant prevention of RGC loss compared to vehicle. | [2] |

| Total Retinal Thickness | Murine Retinal Ischemia-Reperfusion | Halofuginone | Prevention of retinal thinning post-injury. | [2] |

| Electroretinogram (ERG) Amplitudes | Murine Retinal Ischemia-Reperfusion | Halofuginone | Prevention of the decrease in a- and b-wave amplitudes. | [2] |

| Motor Function | ALS Mouse Model | Halofuginone | Delayed motor deterioration. | [3] |

| Survival | ALS Mouse Model | Halofuginone | Prolonged survival. | [3] |

| Glial Cell-Induced Neuroinflammation | ALS Mouse Model | Halofuginone | Reduction in neuroinflammatory markers. | [3] |

| Neuronal Apoptosis | ALS Mouse Model | Halofuginone | Reduction in neuronal cell death. | [3] |

Experimental Protocols

In Vitro Neuroprotection Assay Against Oxidative Stress

Objective: To evaluate the neuroprotective effects of Halofuginone against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

SH-SY5Y neuroblastoma cells

-

DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Halofuginone (dissolved in DMSO to create a stock solution)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Pre-treatment with Halofuginone: Treat the cells with various concentrations of Halofuginone (e.g., 10, 50, 100 nM) for 2 hours. Include a vehicle control (DMSO) group.

-

Induction of Oxidative Stress: Following pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 100 µM) for 24 hours. A control group without H₂O₂ should also be included.

-

Cell Viability Assessment (MTT Assay):

-

After the 24-hour incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

-

Data Analysis: Express cell viability as a percentage of the control group (untreated cells).

In Vivo Experimental Workflow

The following diagram outlines a conceptual workflow for an in vivo study investigating the neuroprotective effects of Halofuginone.

Conclusion

While this compound does not have direct applications in neuroscience research at present, its role as an essential precursor for the synthesis of Halofuginone makes it a compound of significant interest to the field. The neuroprotective and anti-inflammatory properties of Halofuginone, demonstrated in preclinical models of retinal ischemia and ALS, open new avenues for the development of therapeutics for neurodegenerative diseases. Further research into Halofuginone and other derivatives of this compound is warranted to fully elucidate their therapeutic potential in neuroscience.

References

- 1. Buy trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. Dual effects of TGF-β inhibitor in ALS - inhibit contracture and neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel HIF Inhibitor Halofuginone Prevents Neurodegeneration in a Murine Model of Retinal Ischemia-Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Ridane Hydrobromide in Porcine Plasma using a Novel LC-MS/MS Method

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ridane Hydrobromide in porcine plasma. This compound, an anti-coccidial agent used in veterinary medicine, was extracted from plasma using a protein precipitation procedure. Chromatographic separation was achieved on a C18 reversed-phase column with a gradient elution of acetonitrile and water containing 0.1% formic acid. The analyte was detected using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL, with high accuracy and precision. This method is suitable for pharmacokinetic and residue analysis studies of this compound in a preclinical setting.

Introduction

This compound, chemically known as trans-1-(3-Methoxy-2-piperidinyl)-2-propanone hydrobromide, is a piperidylpropanone derivative. It has shown notable biological activity, particularly for its anti-coccidial properties against various protozoan infections in animals.[1] The mechanism of action is believed to involve the disruption of metabolic pathways within the parasites, thereby inhibiting their growth and reproduction.[1] To support pharmacokinetic studies and ensure food safety through residue monitoring, a reliable and sensitive analytical method for the quantification of this compound in biological matrices is essential. This application note presents a detailed protocol for a novel LC-MS/MS method developed for this purpose in porcine plasma.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS): Ondansetron (or a stable isotope-labeled Ridane)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control porcine plasma (K2-EDTA)

Preparation of Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Ondansetron in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation

-

Aliquot 100 µL of porcine plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL IS working solution.

-

Add 300 µL of acetonitrile (containing the IS) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean autosampler vial.

-

Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC):

-

System: A standard high-performance liquid chromatography (HPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5% to 95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95% to 5% B

-

4.1-5.0 min: 5% B

-

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry (MS):

-

System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

-

This compound: Precursor ion (Q1) m/z 172.1 → Product ion (Q3) m/z 112.1 (hypothetical, based on likely fragmentation of the base molecule C9H17NO2).

-

Ondansetron (IS): Precursor ion (Q1) m/z 294.2 → Product ion (Q3) m/z 170.1.

-

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method. Note: The data presented is hypothetical and representative of typical method performance.

Table 1: Calibration Curve for this compound in Porcine Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |

| 1 | 0.012 | 102.5 |

| 5 | 0.058 | 98.7 |

| 10 | 0.115 | 99.1 |

| 50 | 0.592 | 101.3 |

| 100 | 1.180 | 100.5 |

| 250 | 2.955 | 99.8 |

| 500 | 5.990 | 99.2 |

| 1000 | 11.950 | 98.9 |

| Regression | y = 0.0119x + 0.0005 | r² = 0.9992 |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Intra-day Precision (%CV) | Intra-day Accuracy (%) |

| LLOQ | 1 | 1.03 | 6.8 | 103.0 |

| Low (LQC) | 3 | 2.95 | 5.2 | 98.3 |

| Medium (MQC) | 300 | 304.5 | 3.5 | 101.5 |

| High (HQC) | 800 | 790.4 | 4.1 | 98.8 |

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of this compound.

Caption: Hypothetical mechanism of action of this compound in a parasite.

Conclusion

The developed LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in porcine plasma. The simple protein precipitation extraction procedure and rapid chromatographic runtime make it suitable for high-throughput analysis. This method can be effectively applied in preclinical research, particularly for pharmacokinetic profiling and residue analysis of this veterinary drug.

References

Application Notes and Protocols for High-Throughput Screening of Ridane Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide (trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide) is a chemical compound with potential pharmacological applications. Preliminary evidence suggests that this compound may possess anti-coccidial, anti-inflammatory, and analgesic properties. High-throughput screening (HTS) offers a powerful platform to systematically investigate these biological activities, elucidate the mechanism of action, and identify potential therapeutic leads.

This document provides detailed application notes and protocols for the use of this compound in HTS assays. The protocols described herein are designed to be robust and adaptable for screening large compound libraries and for characterizing the bioactivity of this compound and its analogues. While the precise molecular targets of this compound are still under investigation, these assays provide a framework for exploring its effects on key biological pathways.

I. Anti-Coccidial Activity Screening

The primary reported activity of this compound is its effect against coccidial parasites, such as Eimeria species. The proposed mechanism of action involves the disruption of essential metabolic pathways within the parasite. A cell-based HTS assay can be employed to quantify the inhibitory effect of this compound on parasite invasion and replication.

Proposed Signaling Pathway: Disruption of Parasite Metabolism

The following diagram illustrates a hypothetical pathway where this compound interferes with a critical metabolic enzyme in Eimeria, leading to a reduction in parasite viability.

Caption: Proposed mechanism of this compound's anti-coccidial activity.

Experimental Protocol: In Vitro Eimeria tenella Invasion and Proliferation Assay

This protocol is adapted for a 96-well format suitable for HTS to assess the efficacy of this compound in inhibiting the invasion and proliferation of Eimeria tenella sporozoites in a host cell line (e.g., Madin-Darby Bovine Kidney - MDBK cells).

Materials:

-

Eimeria tenella sporozoites

-

MDBK cells

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

This compound stock solution (in DMSO)

-

Positive control (e.g., Diclazuril)

-

Negative control (DMSO vehicle)

-

96-well cell culture plates (black, clear bottom for microscopy)

-

DNA extraction kit

-

qPCR master mix and primers/probe for E. tenella specific gene (e.g., ITS1)

Workflow:

Caption: Workflow for the anti-coccidial HTS assay.

Procedure:

-

Cell Seeding: Seed MDBK cells into 96-well black, clear-bottom plates at a density of 2 x 104 cells/well in 100 µL of DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for the formation of a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Include positive (Diclazuril) and negative (DMSO vehicle) controls.

-

Treatment: Remove the old medium from the cell plates and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Infection: Add 1 x 104 freshly excysted E. tenella sporozoites to each well.

-

Incubation: Incubate the infected plates at 41°C in a 5% CO2 incubator for 24 to 48 hours.

-

DNA Extraction: After incubation, carefully wash the wells with PBS to remove non-invaded sporozoites. Lyse the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

-

qPCR Analysis: Perform qPCR using primers and a probe specific for an E. tenella gene to quantify the amount of parasitic DNA in each well.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of parasite proliferation (IC50) by fitting the data to a dose-response curve.

Data Presentation:

| Compound | Concentration (µM) | Parasite DNA (relative to control) | % Inhibition |

| This compound | 0.1 | 0.95 | 5 |

| This compound | 1 | 0.70 | 30 |

| This compound | 10 | 0.35 | 65 |

| This compound | 100 | 0.05 | 95 |

| Diclazuril (Positive) | 1 | 0.10 | 90 |

| DMSO (Negative) | 0.5% | 1.00 | 0 |

II. Anti-Inflammatory Activity Screening

The potential anti-inflammatory effects of this compound can be investigated by assessing its ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway, or by its direct inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).

Proposed Signaling Pathway: Inhibition of NF-κB Signaling

This diagram depicts a simplified NF-κB signaling cascade and the potential inhibitory point for this compound.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Cell-Based NF-κB Luciferase Reporter Assay

This assay utilizes a stable cell line (e.g., HEK293) expressing a luciferase reporter gene under the control of an NF-κB response element to quantify the activation of the NF-κB pathway.

Materials:

-

HEK293-NF-κB-luciferase reporter cell line

-

DMEM medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

TNF-α (stimulant)

-

Positive control (e.g., Bay 11-7082)

-

Negative control (DMSO vehicle)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent

Workflow:

Caption: Workflow for the NF-κB reporter HTS assay.

Procedure:

-

Cell Seeding: Seed HEK293-NF-κB-luciferase cells in 96-well white, clear-bottom plates at a density of 4 x 104 cells/well in 100 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubation: Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Pre-treatment: Add serial dilutions of this compound to the wells and incubate for 1 hour.

-

Stimulation: Add TNF-α to each well to a final concentration of 10 ng/mL to stimulate NF-κB activation.

-

Incubation: Incubate the plates for 6-8 hours at 37°C.

-

Lysis and Luciferase Assay: Add luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.

Data Presentation:

| Compound | Concentration (µM) | Luminescence (RLU) | % Inhibition |

| This compound | 0.1 | 9500 | 5 |

| This compound | 1 | 7500 | 25 |

| This compound | 10 | 4000 | 60 |

| This compound | 100 | 1500 | 85 |

| Bay 11-7082 (Positive) | 10 | 1000 | 90 |

| DMSO (Negative) | 0.5% | 10000 | 0 |

| Unstimulated Control | - | 500 | - |

III. Analgesic Activity Screening

The potential analgesic properties of this compound can be explored by screening its activity against known pain signaling targets, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which is a key player in nociception.

Proposed Signaling Pathway: Modulation of TRPV1

The following diagram illustrates the activation of the TRPV1 channel by capsaicin and a hypothetical inhibitory effect of this compound.

Caption: Proposed modulation of the TRPV1 channel by this compound.

Experimental Protocol: Calcium Influx Assay in TRPV1-Expressing Cells

This assay measures the influx of calcium into cells stably expressing the TRPV1 channel upon activation with capsaicin. A decrease in calcium influx in the presence of this compound would indicate an antagonistic effect.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

This compound stock solution (in DMSO)

-

Capsaicin (agonist)

-

Positive control (e.g., Capsazepine)

-

Negative control (DMSO vehicle)

-

96-well or 384-well black, clear-bottom plates

-

Fluorescence plate reader with automated injection

Workflow:

Caption: Workflow for the TRPV1 calcium influx HTS assay.

Procedure:

-

Cell Seeding: Seed HEK293-TRPV1 cells into 96-well or 384-well black, clear-bottom plates.

-

Incubation: Incubate for 24 hours at 37°C.

-

Dye Loading: Load the cells with Fluo-4 AM calcium indicator dye in the presence of Pluronic F-127 for 1 hour at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add serial dilutions of this compound to the wells.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence (Excitation: 485 nm, Emission: 525 nm).

-

Agonist Injection and Reading: Use the plate reader's injector to add capsaicin to a final concentration that elicits a submaximal response (e.g., EC80). Immediately begin kinetic reading of fluorescence for 1-2 minutes.

-

Data Analysis: Calculate the percentage of inhibition of the capsaicin-induced calcium influx for each concentration of this compound and determine the IC50 value.

Data Presentation:

| Compound | Concentration (µM) | Peak Fluorescence (RFU) | % Inhibition |

| This compound | 0.1 | 4800 | 4 |

| This compound | 1 | 4200 | 16 |

| This compound | 10 | 2500 | 50 |

| This compound | 100 | 1200 | 76 |

| Capsazepine (Positive) | 10 | 1000 | 80 |

| DMSO (Negative) | 0.5% | 5000 | 0 |

| No Capsaicin Control | - | 500 | - |

Disclaimer

These application notes and protocols are provided as a guide for research purposes only. The proposed mechanisms of action for this compound are hypothetical and require experimental validation. Researchers should optimize these protocols for their specific experimental conditions and cell lines. Appropriate safety precautions should be taken when handling all chemical and biological materials.

Application Notes and Protocols for Ridane Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ridane Hydrobromide (CAS: 64543-93-7) is a piperidylpropanone derivative primarily utilized as a chemical intermediate in the synthesis of pharmacologically active molecules.[1][2] Notably, it is a precursor for the production of Febrifugine and its analog Halofuginone, which are recognized as inhibitors of prolyl-tRNA synthetase.[1] These downstream compounds have demonstrated anti-coccidial activity and are under investigation for their potential therapeutic applications in fibrosis, cancer, and autoimmune diseases.[2][3]

Chemical and Physical Properties

The known quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Chemical Name | trans-1-(3-Methoxy-2-piperidinyl)-2-propanone Hydrobromide | [4][5][6] |

| Synonyms | This compound | [5][6][7] |

| CAS Number | 64543-93-7 | [4][5][6] |

| Molecular Formula | C₉H₁₇NO₂·HBr | [4] |

| Molecular Weight | 252.15 g/mol | [4][5][7] |

| Appearance | Not specified (likely a solid) | [5] |

| Storage Temperature | 2-8°C (Refrigerator) | [5] |

Safety and Handling

Hazard Identification

Based on aggregated GHS information, this compound is classified as:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[7]

Note: This classification is based on a limited number of reports, and a full toxicological profile is not available.[7] Therefore, a precautionary approach should be adopted, treating the compound as potentially hazardous upon inhalation, skin contact, and eye contact.

Recommended Personal Protective Equipment (PPE)

Due to the lack of a comprehensive SDS, the following PPE is recommended as a minimum standard:

| PPE Category | Specification |

| Eye Protection | Chemical safety goggles or a face shield (if there is a splash hazard). |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove integrity should be checked before use and changed regularly. |

| Skin and Body | A standard laboratory coat should be worn. For larger quantities or in case of potential exposure, additional protective clothing may be necessary. |

| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |

Handling Procedures

-

Engineering Controls: Handle this compound in a chemical fume hood to control exposure to dust or aerosols.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. The spill area should then be cleaned with a suitable solvent and washed thoroughly.

First Aid Measures

The following first aid procedures are general recommendations and should be supplemented with specific guidance from a qualified medical professional.

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting. |

| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention. |

| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Biological Context and Downstream Applications

This compound serves as a key building block for Halofuginone. The biological activity of Halofuginone provides insight into the potential areas of research for which this precursor is relevant.

Mechanism of Action of Halofuginone

Halofuginone exhibits its biological effects through at least two primary mechanisms:

-

Inhibition of Prolyl-tRNA Synthetase (ProRS): Halofuginone inhibits the enzyme ProRS, which is essential for protein synthesis. This inhibition leads to an accumulation of uncharged prolyl-tRNA, triggering an amino acid starvation response (AAR). The AAR can selectively inhibit the differentiation of Th17 cells, which are implicated in autoimmune and inflammatory diseases.[3]

-

Inhibition of TGF-β Signaling: Halofuginone can inhibit the transforming growth factor-beta (TGF-β) signaling pathway by preventing the phosphorylation of Smad3.[3] This pathway is crucial in fibrosis, where it promotes the transition of fibroblasts to myofibroblasts and the deposition of extracellular matrix proteins.[3]

-

Inhibition of AKT/mTORC1 Signaling: Studies have shown that Halofuginone can inactivate the AKT/mTOR signaling pathway, which is involved in cell proliferation, growth, and survival.[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by Halofuginone, the downstream product of this compound.

Caption: Halofuginone's inhibition of ProRS leads to the activation of the AAR pathway.

Caption: Halofuginone's inhibition of Smad3 phosphorylation disrupts TGF-β signaling.

Experimental Protocols

Generalized Synthetic Workflow

This workflow outlines the use of this compound as a precursor.

Caption: From starting material to biological testing of derivatives.

Example Protocol: Cell-Based Assay for Proliferation

This protocol is an example of how to test the biological activity of a compound synthesized from this compound, such as Halofuginone.

Objective: To determine the effect of a this compound derivative on the proliferation of a specific cell line (e.g., cancer cells, fibroblasts).

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound derivative (e.g., Halofuginone), dissolved in a suitable solvent (e.g., DMSO)

-

Cell proliferation assay kit (e.g., MTT, WST-1)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader

Methodology:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivative in cell culture medium.

-

Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include a vehicle control (medium with solvent only).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

Cell Proliferation Assay:

-

Follow the manufacturer's instructions for the chosen cell proliferation assay kit. This typically involves adding the assay reagent to each well and incubating for a specific period.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the vehicle control to determine the percentage of cell viability or proliferation.

-

Plot the percentage of proliferation against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

-

References

- 1. trans-1-(3-Methoxy-2-piperidinyl)-2-propanone HydrobroMide | 64543-93-7 [chemicalbook.com]

- 2. This compound | 64543-93-7 | Benchchem [benchchem.com]

- 3. Halofuginone — The Multifaceted Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]